1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid
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Overview
Description
1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid is an organic compound characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with methoxy and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by functional group transformations. One common method involves the use of diazo compounds and transition metal catalysts to form the cyclopropane ring. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-methoxy-5-(trifluoromethyl)benzaldehyde, while reduction of the carboxylic acid group can produce 1-(2-methoxy-5-(trifluoromethyl)phenyl)cyclopropanol .
Scientific Research Applications
1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy .
Comparison with Similar Compounds
1-(2-Methoxy-5-methylphenyl)-3-(2-(trifluoromethyl)phenyl)urea: Shares the trifluoromethyl and methoxy substituents but differs in the presence of a urea group instead of a cyclopropane ring.
2-Methoxy-5-(trifluoromethyl)phenyl isocyanate: Similar in having the trifluoromethyl and methoxy groups but contains an isocyanate functional group.
Uniqueness: 1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C12H11F3O3 |
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Molecular Weight |
260.21 g/mol |
IUPAC Name |
1-[2-methoxy-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H11F3O3/c1-18-9-3-2-7(12(13,14)15)6-8(9)11(4-5-11)10(16)17/h2-3,6H,4-5H2,1H3,(H,16,17) |
InChI Key |
OIBHOSCJQYFVLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2(CC2)C(=O)O |
Origin of Product |
United States |
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